
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“1-(2,3-Dichlorophenyl)piperazine” is a chemical compound from the phenylpiperazine family. It is both a precursor in the synthesis of aripiprazole and one of its metabolites .
Synthesis Analysis
The preparation method of “1-(2,3-Dichlorophenyl)piperazine hydrochloride” involves carrying out a cyclization reaction with 2,3-dichloroaniline as a raw material with bis (2-chloroethyl) amine hydrochloride .
Molecular Structure Analysis
The molecular structure of “1-(2,3-Dichlorophenyl)piperazine” can be represented by the formula C10H12Cl2N2 .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “1-(2,3-Dichlorophenyl)piperazine” include cyclization reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of “1-(2,3-Dichlorophenyl)piperazine” include a molecular weight of 231.12 g/mol .
Scientific Research Applications
Corrosion Inhibition
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid and its derivatives have been investigated for their potential in corrosion inhibition. A study by Lagrenée et al. (2002) focused on a triazole derivative, 3,5-bis(4-methylthiophenyl)-4H-1,2,4-triazole, for the corrosion inhibition of mild steel in acidic media. The compound showed significant inhibition efficiency, with better performance in hydrochloric acid compared to sulfuric acid, achieving up to 99% efficiency in 1 M HCl. The adsorption of the triazole followed Langmuir's adsorption isotherm, indicating strong surface interaction and potential for protective layer formation on metal surfaces (Lagrenée et al., 2002).
Another study by Bentiss et al. (2007) explored the adsorption and inhibition properties of 4H-1,2,4-triazole derivatives on mild steel in hydrochloric acid solution. The derivatives showed high inhibition efficiency, with one derivative, 3,5-bis(4-methyltiophenyl)-4H-1,2,4-triazole, achieving up to 99.6% efficiency at a specific concentration. The adsorption behavior was consistent with the Langmuir isotherm model, suggesting a strong interaction between the inhibitor molecules and the metal surface (Bentiss et al., 2007).
Synthesis of Biologically Active Compounds
Triazole-based compounds, including those with the 1-(2,3-dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid scaffold, have been utilized in the synthesis of biologically active compounds. Ferrini et al. (2015) developed a protocol based on ruthenium-catalyzed cycloaddition to synthesize 5-amino-1,2,3-triazole-4-carboxylates, suitable for preparing collections of peptidomimetics or biologically active compounds. This method provided a protected version of the triazole amino acid, overcoming issues related to the Dimroth rearrangement and allowing for the synthesis of compounds with potential biological activity (Ferrini et al., 2015).
Coordination Polymers and Catalytic Activity
Triazole-based ligands have been used to construct coordination polymers with potential applications in catalysis and photoluminescence. Wang et al. (2016) synthesized a family of d(10) coordination polymers using a rigid and planar tetracarboxylic acid incorporating a triazole group. These polymers exhibited improved catalytic activity for the synthesis of 1,4,5,6-tetrahydropyrimidine derivatives and showcased notable photoluminescence properties. The study highlights the versatility of triazole-based ligands in designing functional materials with diverse applications (Wang et al., 2016).
Antimicrobial and Anti-inflammatory Activities
Triazole derivatives have also been evaluated for their antimicrobial and anti-inflammatory properties. Karegoudar et al. (2008) synthesized a series of 1,2,4-triazoles with a trichlorophenyl moiety and tested them for antimicrobial and anti-inflammatory activities. Some of the compounds exhibited promising results, highlighting the potential of triazole derivatives in developing new therapeutic agents (Karegoudar et al., 2008).
Safety And Hazards
Future Directions
properties
IUPAC Name |
3-(2,3-dichlorophenyl)triazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl2N3O2/c10-5-2-1-3-6(8(5)11)14-7(9(15)16)4-12-13-14/h1-4H,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WUIDAUFKYSHADN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)Cl)N2C(=CN=N2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl2N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.06 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,3-Dichlorophenyl)-1H-1,2,3-triazole-5-carboxylic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

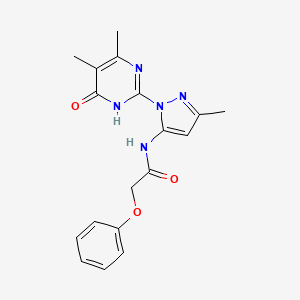

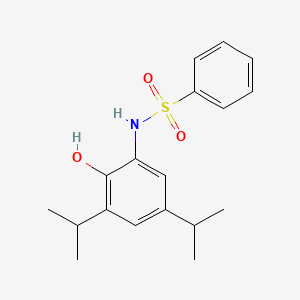


![9-benzyl-3-(3,4-dimethoxyphenyl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2565717.png)
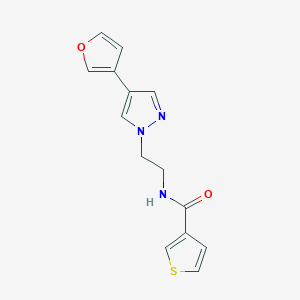
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-((2-oxo-1-((tetrahydrofuran-2-yl)methyl)-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2565719.png)
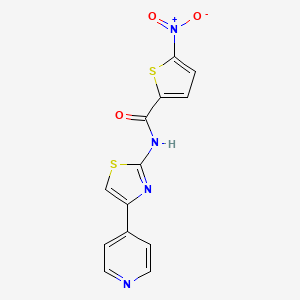
![1-{[Methyl(1-{3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)amino]methyl}cyclobutan-1-ol](/img/structure/B2565723.png)
![N-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}-2-phenyl-2-[4-(trifluoromethyl)piperidin-1-yl]acetamide](/img/structure/B2565724.png)
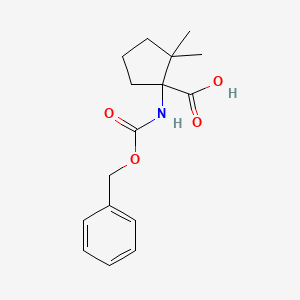
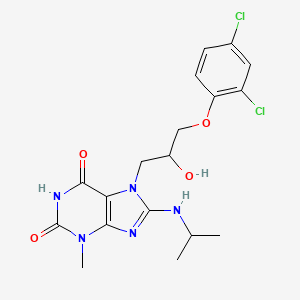
![N-(3,5-dimethylphenyl)-1-phenyl-6-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2565731.png)